molecular formula C16H29N3O3 B7915454 [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester

[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester

Cat. No.: B7915454
M. Wt: 311.42 g/mol
InChI Key: IYJLJQXADNBWRC-AMGKYWFPSA-N
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Description

[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester is a compound with intriguing potential in various scientific fields. Structurally complex, it features multiple functional groups, including an amino group, a piperidine ring, and a cyclopropyl moiety, making it a versatile candidate for synthetic applications and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesis of this compound involves multiple steps:

  • Preparation of the starting material: : This often involves the formation of the piperidine ring, which can be synthesized through cyclization reactions.

  • Introduction of the amino-propionyl group: : This step is generally performed via amide bond formation, using coupling reagents such as EDCI or HATU.

  • Formation of the cyclopropyl-carbamic acid ester: : This involves cyclopropanation reactions, which can be achieved using reagents like diazomethane and transition metal catalysts.

  • Final deprotection and purification: : The tert-butyl ester protecting group is typically removed under acidic conditions, and the compound is purified through techniques such as column chromatography or recrystallization.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized for high yield and purity. Continuous flow chemistry techniques may be employed to maintain reaction conditions and improve safety. Use of automated synthesis platforms helps in scaling up the processes while ensuring consistency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The amino group can be oxidized to corresponding nitroso or nitro derivatives.

  • Reduction: : The carbonyl group in the ester can be reduced to an alcohol.

  • Substitution: : The piperidine ring can undergo nucleophilic substitutions, allowing for modifications to the ring structure.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate or hydrogen peroxide.

  • Reduction: : Common reagents include lithium aluminium hydride or sodium borohydride.

  • Substitution: : Common reagents include alkyl halides or sulfonate esters for nucleophilic attack.

Major Products Formed

  • Oxidation: : Products include nitroso or nitro compounds.

  • Reduction: : Products include alcohol derivatives.

  • Substitution: : Products depend on the nature of the substituent introduced to the piperidine ring.

Scientific Research Applications

In Chemistry

It is utilized as an intermediate in organic synthesis, enabling the construction of complex molecules.

In Biology

Its structural motifs make it useful for studying receptor interactions and enzyme binding.

In Medicine

The compound has potential as a pharmacophore for developing new therapeutic agents due to its diverse functional groups and biological activity.

In Industry

It may be used in the synthesis of fine chemicals and as a building block for advanced materials.

Mechanism of Action

Molecular Targets and Pathways

The compound likely interacts with various enzymes and receptors, modulating biological pathways. Its effects could be mediated through hydrogen bonding, hydrophobic interactions, and covalent bond formation with target proteins. Pathway analysis might reveal involvement in cellular signaling or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester

  • [1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester

Uniqueness

What sets [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester apart is its unique combination of functional groups, which offers a distinct set of interactions and reactivity patterns. This compound's cyclopropyl group imparts rigidity and unique steric properties, distinguishing it from other similar molecules.

This detailed overview outlines the synthesis, reactivity, applications, and unique features of this compound Its multifaceted nature makes it a valuable compound in scientific research and industrial applications

Properties

IUPAC Name

tert-butyl N-[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O3/c1-11(17)14(20)18-9-5-6-13(10-18)19(12-7-8-12)15(21)22-16(2,3)4/h11-13H,5-10,17H2,1-4H3/t11-,13?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJLJQXADNBWRC-AMGKYWFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)N(C2CC2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCCC(C1)N(C2CC2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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